Dodecaborate
Overview
Description
Dodecaborate is a borane compound with the chemical formula [B₁₂H₁₂]²⁻. It consists of an icosahedral arrangement of twelve boron atoms, each bonded to a hydrogen atom. This unique structure gives this compound its remarkable stability and distinctive properties. The compound was first predicted in 1955 and synthesized in 1960 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecaborate can be synthesized through several methods. One common approach involves the reaction of sodium borohydride with boron trifluoride to form a triborate anion, which is then pyrolyzed to yield the this compound anion . The reaction can be summarized as follows: [ 5 \text{NaBH}_4 + \text{BF}_3 \rightarrow 2 \text{NaB}_3\text{H}_8 + 3 \text{NaF} + 2 \text{H}_2 ] [ \text{NaB}_3\text{H}8 \xrightarrow{\text{pyrolysis}} \text{Na}2\text{B}{12}\text{H}{12} ]
Industrial Production Methods: Industrial production of this compound often involves the use of borane dimethyl sulfide complex and lithium borohydride in glymes (monoglyme or diglyme). This method offers high purity and yield, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can be oxidized electrochemically to form [B₂₄H₂₃]³⁻.
Substitution: The hydrogen atoms in this compound can be replaced by halogens, hydroxyl groups, or other substituents.
Carbonylation: Under high pressure of carbon monoxide, this compound reacts to form carbonyl derivatives such as [B₁₂H₁₁CO]⁻.
Common Reagents and Conditions:
Hydrogen Peroxide: Used for hydroxylation reactions.
Halogens: Used for substitution reactions.
Carbon Monoxide: Used for carbonylation reactions under high pressure.
Major Products:
[B₁₂(OH)₁₂]²⁻: Formed from hydroxylation.
[B₁₂H₁₁CO]⁻: Formed from carbonylation.
Scientific Research Applications
Dodecaborate has a wide range of applications in various fields:
Biology: Employed in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of solid-state electrolytes and polymer chemistry.
Mechanism of Action
The mechanism of action of dodecaborate in BNCT involves the accumulation of boron atoms in cancer cells. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei that destroy the cancer cells . The compound’s ability to interact with membranes and hydrophobic surfaces enhances its delivery and accumulation in target cells .
Comparison with Similar Compounds
Carboranes (C₂B₁₀H₁₂): Similar icosahedral structure but with carbon atoms replacing some boron atoms.
Hexaborate (B₆H₆²⁻): Smaller borane cluster with different properties.
Uniqueness: Dodecaborate’s unique icosahedral structure and stability make it distinct from other borane compounds. Its superchaotropic properties, which allow it to interact strongly with hydrophobic surfaces while being water-soluble, set it apart from other similar compounds .
Biological Activity
Dodecaborate, specifically the closo-dodecaborate anion (), has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the field of cancer treatment through Boron Neutron Capture Therapy (BNCT). This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and its potential as a drug carrier.
Overview of this compound
This compound is a polyhedral boron cluster that has been studied for its unique properties and biological activities. Its structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. The compound is particularly relevant in the context of BNCT, where it serves as a boron carrier to selectively target tumor cells.
The biological activity of this compound primarily revolves around its ability to accumulate in tumor tissues and facilitate neutron capture during BNCT. Upon neutron irradiation, boron atoms within the this compound undergo nuclear reactions that produce high-energy alpha particles and lithium nuclei, leading to localized cell damage in tumor tissues while sparing surrounding healthy tissues.
Key Mechanisms:
- Cellular Uptake : this compound exhibits high cellular uptake in various cancer cell lines, which is critical for its effectiveness in BNCT.
- Selective Targeting : Studies have shown that this compound can selectively accumulate in tumor cells over normal cells, enhancing its therapeutic index.
- Combination Therapy : Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies.
Cellular Distribution and Efficacy
A study conducted on F98 glioma cells demonstrated that this compound had a significantly higher retention rate compared to other boron compounds like boronophenylalanine (BPA). After 24 hours of incubation, the concentration of boron from this compound was measured at 83.4 ± 17.0 μg B/10⁹ cells, compared to 60.4 ± 14.5 μg B/10⁹ cells from BPA at a concentration of 20 µg B/mL . This suggests that this compound not only accumulates effectively but also retains boron longer within the cells.
Neutron Irradiation Studies
In vitro studies have shown that this compound enhances the biological effectiveness of neutron irradiation. In experiments involving neutron capture therapy on rat models with brain tumors, those treated with this compound exhibited significantly prolonged survival times compared to controls .
Case Studies
- Clinical Trials : Clinical trials involving sodium mercaptoundecahydro-closo-dodecaborate (BSH) have been conducted for patients with newly diagnosed glioblastoma. The results indicated median survival times comparable to conventional treatments, suggesting potential benefits from BNCT using this compound .
- Antibacterial Activity : Recent studies have explored the synthesis of this compound conjugates with curcumin, revealing selective antimicrobial properties against various bacterial strains. These findings highlight the versatility of this compound beyond oncology applications .
Data Tables
Study | Cell Line | Boron Compound | Concentration (μg B/10⁹ cells) | Retention Rate (%) |
---|---|---|---|---|
Study 1 | F98 Glioma | This compound | 83.4 ± 17.0 | 55.3 |
Study 1 | F98 Glioma | BPA | 60.4 ± 14.5 | 38.0 |
Study 2 | A172 | This compound | 1.90 ± 0.20 | Not specified |
Study 2 | A172 | BPA | 0.41 ± 0.03 | Not specified |
Properties
IUPAC Name |
borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12BO3/c12*2-1(3)4/q12*-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBISCWBJBKUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12O36-36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-75-2 (di-cesium salt) | |
Record name | Dodecaborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
705.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-78-5 | |
Record name | Dodecaborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecaborate(2-), dodecahydro-, sodium (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium closo-Dodecaborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.